(4-Chloro-phenylamino)-p-tolyl-acetic acid
Description
Current Scientific Understanding of N-Arylanthranilic Acid and N-Aryl Acetic Acid Derivatives
N-arylanthranilic acids, also known as fenamates, and N-aryl acetic acid derivatives represent significant classes of non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.orgorientjchem.orgwikipedia.org These compounds are structurally characterized by a core N-phenylanthranilic acid or a related diphenylamine (B1679370) scaffold. wikipedia.orgbenthamdirect.comnih.gov The arylalkanoic acid derivatives are, in fact, the largest class of NSAIDs. nih.gov Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. wikipedia.orgnih.gov By blocking these enzymes, they prevent the biosynthesis of prostaglandins, which are key mediators of pain, inflammation, and fever. wikipedia.org
The biological activities of these derivatives are diverse and well-documented. Beyond their established anti-inflammatory, analgesic, and antipyretic properties, research has revealed potential applications in other therapeutic areas. sciepub.com Studies have shown that various analogs possess anticancer, antimicrobial, anticonvulsant, and antiviral activities. orientjchem.orgijpsjournal.comresearchgate.netekb.eg The presence of a carboxylic acid functional group is often considered crucial for the broad-spectrum pharmacological activity observed in these molecules. benthamdirect.comresearchgate.netresearchgate.net Ongoing research continues to explore these compounds, with a particular focus on developing dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX) to create next-generation anti-inflammatory agents with potentially enhanced efficacy and fewer side effects compared to traditional NSAIDs. researchgate.net
Historical Context of Structural Scaffolds Related to (4-Chloro-phenylamino)-p-tolyl-acetic acid
The structural framework of this compound is related to two historically significant classes of compounds: the fenamates and the broader family of molecules synthesized via the Ullmann reaction.
The fenamates, or N-arylanthranilic acid derivatives, were pioneered by scientists at Parke-Davis in the 1960s. wikipedia.org This research led to the invention of mefenamic acid in 1961, followed by flufenamic acid in 1963 and meclofenamate sodium in 1964. wikipedia.org Mefenamic acid, derived from its systematic name, dimethylphenylaminobenzoic acid, was one of the early successes in the search for non-narcotic analgesics. wikipedia.orgsciepub.com
The synthesis of the core N-aryl linkage in these scaffolds relies on a much older chemical discovery: the Ullmann reaction or Ullmann condensation. First reported by German chemist Fritz Ullmann in 1901, this reaction originally described the copper-catalyzed coupling of two aryl halides to form a biaryl. nih.govwikipedia.orgbyjus.com The methodology was later expanded by Ullmann and Goldberg to include the formation of aryl-amine (C-N) and aryl-ether (C-O) bonds, which is fundamental to the synthesis of N-arylanthranilic acids and related diphenylamine structures. nih.govwikipedia.org Traditionally, the Ullmann condensation required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, the reaction was foundational and has since evolved with the development of modern catalytic systems that allow for milder reaction conditions. nih.govwikipedia.org
Rationale for Investigating the Academic Profile of this compound
The investigation into the specific academic profile of this compound is driven by the established therapeutic potential of its parent structural classes. The N-aryl acetic acid and N-arylanthranilic acid scaffolds are known to possess a wide array of biological activities. orientjchem.orgresearchgate.netresearchgate.net Modifying the substituents on these core structures is a common strategy in medicinal chemistry to develop novel compounds with potentially improved potency, selectivity, or pharmacological profiles. orientjchem.orgbenthamdirect.comresearchgate.net
The specific molecular structure of this compound combines several features of interest. The diphenylamine acetic acid core places it within the family of "fenac" NSAIDs. The presence of a chloro-substituent on one of the phenyl rings is particularly noteworthy, as halogenation can enhance a molecule's interaction with biological targets. smolecule.com The p-tolyl group on the second phenyl ring further defines its steric and electronic properties, which can influence its binding affinity and selectivity for enzymes like COX. A thorough academic investigation of this compound is warranted to determine its specific biological activities and to contribute to the broader understanding of structure-activity relationships (SAR) within this important class of compounds.
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite the extensive research into the broader families of N-aryl acetic acids and fenamates, a significant knowledge gap exists regarding the specific compound this compound. Publicly accessible scientific literature and databases provide basic identifying information, such as its CAS number (73842-45-2) and molecular formula, but contain a notable lack of in-depth research on its synthesis, characterization, and biological activity. echemi.comchemicalbook.com
This absence of specific data highlights several unexplored research avenues:
Synthesis and Characterization: While general methods like the Ullmann condensation are applicable, specific, optimized synthetic routes for this compound have not been detailed in the literature. wikipedia.orgresearchgate.net Full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry) would be required.
Pharmacological Profiling: The compound's anti-inflammatory and analgesic potential remains unquantified. Research is needed to determine its inhibitory activity against COX-1 and COX-2 and to compare its potency and selectivity with established NSAIDs.
Exploration of Other Biological Activities: Based on the activities of related scaffolds, this compound should be screened for other potential therapeutic applications, such as anticancer, antimicrobial, or neuroprotective effects. benthamdirect.comresearchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies: Investigating this derivative and comparing its activity to that of similar analogs (e.g., with different halogen substitutions or isomeric forms of the tolyl group) would provide valuable data for building comprehensive SAR models for this class of compounds.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 73842-45-2 | echemi.comchemicalbook.com |
| Molecular Formula | C₁₅H₁₄ClNO₂ | echemi.comchemicalbook.com |
| Molecular Weight | 275.73 g/mol | smolecule.comchemicalbook.com |
| Boiling Point | 449.3 °C | echemi.com |
| Flash Point | 220 °C | echemi.com |
| Density | 1.3 g/cm³ | echemi.com |
Table 2: Summary of Investigated Biological Activities in the N-Aryl Acetic Acid and N-Arylanthranilic Acid Classes
| Biological Activity | Description | Representative Drug Classes/Compounds | Source |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin (B15479496) synthesis. | Fenamates (Mefenamic Acid), Arylacetic Acids (Diclofenac) | wikipedia.orgnih.govsciepub.com |
| Analgesic | Reduction of mild to moderate pain. | Fenamates, Arylpropionic Acids (Ibuprofen) | wikipedia.orgorientjchem.orgsciepub.com |
| Antipyretic | Reduction of fever. | Fenamates (Mefenamic Acid) | sciepub.com |
| Anticancer | Demonstrated cytotoxic potential against various cancer cell lines. | N-arylanthranilic acid derivatives | ijpsjournal.comresearchgate.net |
| Antimicrobial | Activity against various bacterial and fungal strains. | Diphenylamine derivatives, N-arylanthranilic acid analogs | nih.govijpsjournal.com |
| Anticonvulsant | Mild to moderate activity observed in experimental models. | Arylpropionic acid derivatives | orientjchem.orgresearchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-(4-chloroanilino)-2-(4-methylphenyl)acetic acid |
InChI |
InChI=1S/C15H14ClNO2/c1-10-2-4-11(5-3-10)14(15(18)19)17-13-8-6-12(16)7-9-13/h2-9,14,17H,1H3,(H,18,19) |
InChI Key |
HAMPMIBSIPZPDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
De Novo Synthetic Strategies for (4-Chloro-phenylamino)-p-tolyl-acetic acid
The primary approach to synthesizing the title compound involves the coupling of a p-tolyl-containing carbonyl compound with 4-chloroaniline (B138754). A common and effective method is the Strecker synthesis or related multicomponent reactions. A plausible and frequently utilized pathway involves the reaction of p-tolualdehyde, 4-chloroaniline, and a cyanide source, such as potassium cyanide, followed by the hydrolysis of the resulting α-aminonitrile intermediate.
An alternative route involves the nucleophilic substitution of an α-halo-p-tolylacetic acid derivative with 4-chloroaniline. For instance, the reaction between ethyl 2-bromo-2-(p-tolyl)acetate and 4-chloroaniline, often in the presence of a non-nucleophilic base to scavenge the generated hydrobromic acid, yields the corresponding ester, which can then be hydrolyzed to the desired carboxylic acid.
The efficiency of synthesizing this compound is highly dependent on the chosen reaction conditions. For syntheses involving the coupling of an α-haloacetate with 4-chloroaniline, key parameters to optimize include the solvent, temperature, and choice of base.
| Parameter | Condition | Effect on Yield |
| Solvent | Aprotic polar solvents like DMF or DMSO | Favors S_N2 reaction, increasing yield. |
| Temperature | 60-100 °C | Balances reaction rate and potential side reactions. |
| Base | Non-nucleophilic bases (e.g., DIPEA, K_2CO_3) | Prevents competing reactions with the electrophile. |
In Strecker-type syntheses, the pH of the reaction medium is critical. Mildly acidic conditions are often optimal for the initial formation of the imine from p-tolualdehyde and 4-chloroaniline, while the subsequent nucleophilic attack by the cyanide anion is more efficient under neutral to slightly basic conditions. Careful control of the pH throughout the reaction sequence is therefore essential for maximizing the yield of the α-aminonitrile intermediate.
Modern catalytic methods offer powerful alternatives for the synthesis of this compound. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. This approach would involve coupling 4-chloroaniline with an ester of p-tolylacetic acid. However, the presence of an enolizable proton in the p-tolylacetic acid ester can complicate this reaction.
A more viable Buchwald-Hartwig strategy would be the coupling of 4-chloroaniline with an α-halide such as methyl 2-bromo-p-tolylacetate. This reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a bulky phosphine (B1218219) ligand like XPhos or SPhos, and a base like sodium tert-butoxide.
Another catalytic approach is the Ullmann condensation, which uses a copper catalyst to couple 4-chloroaniline with an α-bromo-p-tolylacetic acid derivative. While requiring higher reaction temperatures than palladium-catalyzed methods, Ullmann condensations can be effective for this type of transformation.
Functional Group Interconversions and Derivatization Approaches
The core structure of this compound contains a carboxylic acid and a secondary amine, both of which are amenable to a variety of chemical transformations.
The carboxylic acid moiety is a prime site for derivatization. Ester and amide derivatives are readily synthesized through standard organic chemistry protocols.
Esterification : The synthesis of esters can be achieved through Fischer esterification, which involves reacting the parent acid with an alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄). Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) can be used to activate the carboxylic acid towards nucleophilic attack by an alcohol.
Amidation : The formation of amides is similarly accomplished by activating the carboxylic acid with a coupling agent like HATU or HOBt/EDC, followed by the addition of a primary or secondary amine. This method is highly versatile and allows for the synthesis of a wide array of amide derivatives.
| Derivative Type | Reagents | Typical Conditions |
| Methyl Ester | Methanol, H₂SO₄ (catalytic) | Reflux |
| Ethyl Ester | Ethanol, DCC, DMAP | Room Temperature, CH₂Cl₂ |
| N-propyl Amide | Propylamine, HATU, DIPEA | Room Temperature, DMF |
| Morpholine Amide | Morpholine, EDC, HOBt | Room Temperature, CH₂Cl₂ |
Regioselective functionalization of the aromatic rings of this compound presents a synthetic challenge due to the multiple available positions. The directing effects of the substituents on both rings guide the outcome of electrophilic aromatic substitution reactions.
The p-Tolyl Ring : The tolyl group is activated by the methyl group (ortho-, para-directing) and the amino group (ortho-, para-directing). The positions ortho to the methyl group (and meta to the amino linkage) are potential sites for electrophilic attack.
The 4-Chlorophenyl Ring : This ring is deactivated by the chloro group (ortho-, para-directing) but activated by the amino group (ortho-, para-directing). The position ortho to the amino group and meta to the chloro group is the most likely site for substitution due to the powerful activating effect of the nitrogen atom.
For example, nitration would likely occur primarily at the position ortho to the nitrogen on the 4-chlorophenyl ring. Selective functionalization would require careful choice of reagents and conditions, and potentially the use of blocking groups to achieve high regioselectivity.
Stereoselective Synthesis of Enantiomers and Diastereomers
The α-carbon of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers, (R)- and (S)-. The synthesis of enantiomerically pure forms is of significant interest.
Several strategies can be employed for stereoselective synthesis:
Chiral Resolution : The most straightforward method involves synthesizing the racemic mixture and then separating the enantiomers. This can be done by forming diastereomeric salts using a chiral resolving agent, such as a chiral amine (e.g., (R)-1-phenylethylamine). The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the pure enantiomer of the acid can be recovered by treatment with an achiral acid.
Chiral Auxiliary-Mediated Synthesis : A chiral auxiliary can be attached to one of the precursors to direct the stereochemical outcome of the key bond-forming reaction. For example, a chiral oxazolidinone could be attached to the p-tolylacetic acid fragment. Subsequent α-amination would proceed with high diastereoselectivity. Removal of the chiral auxiliary would then yield the desired enantiomerically enriched product.
Asymmetric Catalysis : A catalytic asymmetric approach represents the most elegant and efficient strategy. This could involve an asymmetric version of the Strecker reaction, using a chiral catalyst to control the addition of cyanide to the imine formed from p-tolualdehyde and 4-chloroaniline. Alternatively, asymmetric hydrogenation of a suitable enamine precursor could also provide access to the enantiomerically pure target compound.
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound, avoiding the need for resolving a racemic mixture. For a molecule like this compound, several modern synthetic strategies could be employed, drawing from established methods for the asymmetric synthesis of α-amino acids and their derivatives.
One potential route involves the asymmetric α-arylation of an amino acid precursor . This approach would start with a simpler, readily available chiral amino acid derivative. The key step is the introduction of one of the aryl groups (either the 4-chlorophenyl or the p-tolyl group) onto the α-carbon in a stereocontrolled manner. While direct enantioselective arylation at the α-carbon of amino acids can be challenging, methods have been developed using chiral auxiliaries or catalysts. For instance, an N-protected glycine (B1666218) derivative could be arylated using a chiral phase-transfer catalyst or a transition metal complex with a chiral ligand. The reaction's success would depend on the catalyst's ability to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.
Another promising strategy is the asymmetric amination of a prochiral α,α-diaryl acetic acid precursor . In this scenario, a molecule such as 2-(4-chlorophenyl)-2-(p-tolyl)acetic acid or a corresponding ester would be synthesized first. The subsequent introduction of the amino group at the α-position would be achieved using a chiral aminating agent or a catalyst that directs the stereochemical outcome. This method would hinge on the ability to control the facial selectivity of the amination reaction on the prochiral substrate.
A third approach could be the asymmetric Strecker synthesis . This classic method for synthesizing α-amino acids involves the reaction of an aldehyde, an amine, and a cyanide source. For the synthesis of this compound, a modified, asymmetric version would be required. This could involve using a chiral amine or a chiral catalyst to control the stereochemistry of the initial imine formation or the subsequent cyanide addition.
The following table summarizes potential asymmetric synthesis strategies and the key factors influencing their success.
| Asymmetric Strategy | Key Precursors | Critical Step | Potential Chiral Source | Anticipated Outcome |
| Asymmetric α-Arylation | N-protected glycine derivative, Aryl halide | Palladium- or Copper-catalyzed arylation | Chiral phosphine ligands, Chiral phase-transfer catalysts | Enantioenriched N-protected amino acid |
| Asymmetric Amination | 2-(4-chlorophenyl)-2-(p-tolyl)acetic acid ester | Electrophilic or nucleophilic amination | Chiral aminating reagents, Chiral catalysts | Enantioenriched this compound derivative |
| Asymmetric Strecker Synthesis | p-Tolylglyoxylic acid, 4-Chloroaniline, Cyanide source | Cyanide addition to a chiral imine intermediate | Chiral amine, Chiral Lewis acid or organocatalyst | Enantioenriched α-aminonitrile precursor |
Chiral Resolution Techniques
Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, enantiomerically pure components. This is a common and often practical approach when a direct asymmetric synthesis is not available or is inefficient.
Diastereomeric Salt Formation:
A widely used method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. nih.govechemi.com This involves reacting the racemic this compound with a single, pure enantiomer of a chiral base. This reaction converts the pair of enantiomers into a pair of diastereomers.
(±)-(4-Chloro-phenylamino)-p-tolyl-acetic acid + (+)-Chiral Amine → (+)-(Acid)-(-)-(Amine) Salt + (-)-(Acid)-(-)-(Amine) Salt
Diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization. nih.gov One diastereomeric salt will typically be less soluble in a given solvent and will crystallize out of the solution, leaving the other diastereomer dissolved. After separation, the pure diastereomeric salt is treated with a strong acid to regenerate the enantiomerically pure carboxylic acid. The chiral resolving agent can often be recovered and reused. The choice of the chiral resolving agent and the crystallization solvent is crucial for efficient separation. echemi.com
A variety of chiral amines can be used as resolving agents, and the selection is often empirical. The table below lists some common chiral resolving agents and the key parameters for this technique.
| Chiral Resolving Agent | Typical Solvents for Crystallization | Separation Principle | Recovery of Pure Enantiomer |
| (+)- or (-)-α-Methylbenzylamine | Methanol, Ethanol, Acetone | Differential solubility of diastereomeric salts | Acidification of the separated salt |
| (+)- or (-)-Brucine | Alcohols, Water-alcohol mixtures | Fractional crystallization | Treatment with strong acid |
| (+)- or (-)-Ephedrine | Ethyl acetate (B1210297), Alcohols | Selective precipitation | Acidification and extraction |
| (+)- or (-)-Quinine | Ethanol, Acetone, Toluene | Formation and crystallization of less soluble salt | Neutralization and extraction |
Chiral High-Performance Liquid Chromatography (HPLC):
Another powerful technique for both analytical and preparative separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC). chemicalbook.comeijppr.com This method utilizes a chiral stationary phase (CSP), which is a column packing material that is itself chiral. eijppr.com As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and, thus, their separation. acs.org
The choice of the chiral stationary phase is critical and depends on the structure of the molecule to be separated. For diarylaminoacetic acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. chemicalbook.com The mobile phase composition, including the type of organic modifier and any additives, also plays a significant role in achieving good separation. google.com
The following table outlines the key aspects of chiral HPLC for the resolution of this compound.
| Chiral Stationary Phase (CSP) Type | Common Mobile Phases | Detection Method | Key Separation Parameters |
| Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) | Hexane/Isopropanol, Heptane/Ethanol with additives (e.g., TFA, DEA) | UV-Vis Spectroscopy | Flow rate, Temperature, Mobile phase composition |
| Pirkle-type (e.g., (R,R)-Whelk-O 1) | Normal or reversed-phase eluents | UV-Vis, Mass Spectrometry | Analyte derivatization (if needed) |
| Protein-based (e.g., AGP, BSA) | Aqueous buffers with organic modifiers | UV-Vis Spectroscopy | pH of the mobile phase, Modifier concentration |
| Macrocyclic glycopeptide (e.g., Vancomycin, Teicoplanin) | Polar organic or reversed-phase modes | UV-Vis, Mass Spectrometry | Nature of the macrocycle, Mobile phase additives |
Advanced Structural Characterization and Conformational Analysis
Solid-State Structural Elucidation via X-ray Crystallography
The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray crystallography.
While specific crystallographic data for (4-Chloro-phenylamino)-p-tolyl-acetic acid is not widely available in public databases, a hypothetical analysis would focus on how the individual molecules arrange themselves in the crystal lattice. Key intermolecular interactions that would be investigated include:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It would be expected to form strong hydrogen bonds, potentially leading to dimeric structures or extended chains. The secondary amine also provides a hydrogen bond donor site.
Halogen Bonding: The chlorine atom on the phenyl ring could participate in halogen bonding, an increasingly recognized non-covalent interaction that can influence crystal architecture.
A comprehensive crystallographic study would provide precise measurements of bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state.
The existence of tautomers, or isomers that differ only in the position of a proton, is a possibility for this molecule, particularly involving the carboxylic acid and amine groups. X-ray crystallography could definitively identify the predominant tautomeric form in the solid state.
Furthermore, polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon. Different polymorphs can exhibit distinct physical properties. A thorough investigation would involve screening for different crystalline forms under various crystallization conditions. However, at present, there are no published reports detailing the tautomeric or polymorphic forms of this compound.
Solution-State Conformational Studies
The conformation of a molecule in solution can differ significantly from its solid-state structure. Spectroscopic techniques are invaluable for probing these solution-state behaviors.
Two-dimensional NMR techniques are powerful tools for elucidating the conformational preferences of molecules in solution. For this compound, the following 2D NMR experiments would be particularly informative:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons, providing key information for assembling the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for determining the relative orientation of the aromatic rings and the conformation around the chiral center.
While 1D NMR data for related compounds is available, specific 2D NMR studies for this compound are not currently found in the scientific literature.
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are sensitive to its structure and bonding.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the secondary amine, and various C-H and C=C stretching and bending modes of the aromatic rings. The position and shape of the O-H and N-H bands can provide insights into hydrogen bonding.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, providing information on the vibrations of the non-polar parts of the molecule, such as the aromatic ring breathing modes.
Although detailed spectral analysis for this specific molecule is not published, the table below indicates the expected regions for key vibrational frequencies based on the functional groups present.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxyl) | 1700-1725 |
| N-H (Amine) | 3300-3500 |
| C-Cl | 600-800 |
| Aromatic C=C | 1400-1600 |
Spectroscopic Investigations of Electronic Structure (e.g., UV-Vis for electronic transitions)
Exploration of Biological Activity Mechanisms in Vitro and Molecular Level
Target Identification and Engagement Studies
The initial steps in characterizing a novel compound involve identifying its biological targets. This is crucial for understanding its potential therapeutic applications and off-target effects.
No studies were found that have assessed the inhibitory or activating effects of (4-Chloro-phenylamino)-p-tolyl-acetic acid against any specific enzymes.
There is no available data from receptor binding assays for this compound. Such assays are instrumental in determining if a compound interacts with specific cellular receptors.
Direct measurement of the binding affinity and thermodynamics of the interaction between this compound and any protein target has not been reported. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on these interactions.
Cellular Biology Investigations
Understanding how a compound affects cellular processes is a key component of its biological characterization.
There is a lack of published research on the effects of this compound on cellular signaling, gene expression, or the cell cycle.
No information is available regarding the subcellular distribution of this compound within cells.
Molecular Mechanisms of Action Delineation
Biochemical Pathway Modulation Studies
Information regarding the modulation of specific biochemical pathways by "this compound" is not present in the available scientific literature. While research has been conducted on related compounds, such as other N-phenylglycine derivatives which have shown potential anti-inflammatory properties, the specific pathways affected by the title compound have not been elucidated. There are no available studies that have investigated its impact on signaling cascades, enzymatic activities, or metabolic pathways.
Investigation of Downstream Molecular Effects
Consistent with the lack of pathway-specific data, there is no information available on the downstream molecular consequences of cellular exposure to "this compound." Research that would identify changes in gene expression, protein phosphorylation, or the release of secondary messengers as a result of treatment with this compound has not been reported. Therefore, a data table detailing such effects cannot be constructed.
Due to the absence of research data on the biological activity mechanisms of "this compound," a meaningful discussion and data presentation as requested by the outline cannot be provided.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Rational Design and Synthesis of Analogs for SAR Probing
Rational design aims to systematically modify a lead compound to enhance its desired effects while minimizing undesirable ones. This is achieved through targeted synthesis of analogs where specific parts of the molecule are altered.
The structure of (4-Chloro-phenylamino)-p-tolyl-acetic acid offers several key moieties for systematic modification to probe the SAR. These include the 4-chloro-phenyl ring, the p-tolyl ring, and the acetic acid side chain. Research on the broader class of 2-phenylaminophenylacetic acid compounds demonstrates that structural changes to the chemical scaffold can have a pronounced effect on biological outcomes. researchgate.net
Modifications typically focus on:
The 4-Chloro-phenyl Ring: The electronic properties of this ring are critical. The chloro group can be moved to the ortho- or meta-positions, or replaced with other halogens (e.g., fluorine, bromine) to modulate electronegativity and lipophilicity. researchgate.netresearchgate.net The addition of further electron-withdrawing or electron-donating groups can also be explored. Studies on related compounds suggest that adding strong electronegative groups can enhance inhibitory activity against certain enzymes. researchgate.net
The p-Tolyl Ring: The methyl group on this ring is a key point for modification. It can be altered in size (e.g., ethyl, isopropyl) or replaced with other functional groups (e.g., methoxy, trifluoromethyl) to investigate steric and electronic effects on target binding.
The Acetic Acid Side Chain: The carboxylic acid group is often essential for activity, but its properties can be fine-tuned. The α-carbon can be substituted, for instance with a methyl group, to create analogs like those seen in some non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net
The synthesis of such analogs often involves established chemical routes. For example, the core diarylamine structure can be constructed via methods like the Buchwald-Hartwig amination, while the acetic acid moiety can be introduced using various synthetic strategies starting from the corresponding aniline (B41778). researchgate.net The synthesis of α-chloroketones from readily available phenylacetic acid derivatives provides a pathway to versatile intermediates for creating more complex analogs. organic-chemistry.org
Table 1: Examples of Systematic Modifications for SAR Probing
| Structural Moiety | Modification Strategy | Rationale / Investigated Property |
|---|---|---|
| 4-Chloro-phenyl Ring | Vary halogen (F, Br, I) | Effect of halogen size and electronegativity |
| 4-Chloro-phenyl Ring | Change substituent position (ortho, meta) | Impact of substitution pattern on conformation |
| p-Tolyl Ring | Alter alkyl group (ethyl, isopropyl, t-butyl) | Steric hindrance effects |
| p-Tolyl Ring | Replace methyl with OMe, CF3 | Electronic effects (donating vs. withdrawing) |
| Acetic Acid Chain | α-methylation | Introduce chirality, alter potency |
Bioisosteric replacement is a strategy used to swap a functional group with another that has similar physicochemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. drughunter.com This can be a powerful tool to overcome liabilities such as metabolic instability or toxicity. nih.govenamine.net
Carboxylic Acid Bioisosteres: The carboxylic acid group is a common feature in many drugs but can lead to rapid metabolism (e.g., glucuronidation) and poor membrane permeability. nih.govenamine.net Replacing this group with bioisosteres is a well-explored strategy. In studies of related diphenylamine (B1679370) NSAIDs, replacing the carboxylic acid with groups like sulfonic acid, sulfonamides, or tetrazoles has been shown to improve stability against both oxidative metabolism and glucuronidation. researchgate.net However, such changes must be carefully evaluated, as they can negatively impact target engagement; for instance, sulfonic acid and sulfonamide groups were found to be less favorable for COX inhibition. researchgate.net
Tetrazoles: Among the most widely used carboxylic acid bioisosteres, the 5-substituted 1H-tetrazole ring maintains a similar acidity (pKa ≈ 4.5–4.9) and can participate in similar binding interactions, while often increasing lipophilicity. drughunter.com
Acyl Sulfonamides: These groups can also mimic the acidity of carboxylic acids more closely than simple sulfonamides and may offer enhanced metabolic stability. drughunter.com
Table 2: Common Bioisosteric Replacements for Key Moieties
| Original Moiety | Bioisostere | Potential Impact |
|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Similar acidity, increased metabolic stability, altered lipophilicity. drughunter.com |
| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO2R) | Mimics acidity, may improve membrane permeability. drughunter.com |
| Phenyl Ring | Pyridyl Ring | Introduces hydrogen bond acceptor, modulates polarity and solubility. nih.gov |
| Phenyl Ring | Thiophene Ring | Alters electronic properties and metabolic profile. cambridgemedchemconsulting.com |
| Chloro (-Cl) group | Trifluoromethyl (-CF3) group | Maintains electron-withdrawing nature, may block metabolic sites. scripps.edu |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net
To build a QSAR model for a series of this compound analogs, a set of synthesized compounds would be tested for a specific biological activity (e.g., anti-inflammatory potential). Then, various molecular descriptors, which are numerical representations of the compounds' properties, are calculated. For NSAID-like molecules, these descriptors often fall into several categories:
Hydrophobic Descriptors: Lipophilicity (logP) is crucial for membrane permeability and target interaction.
Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. scirp.orgscirp.org
Steric/Topological Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molecular volume, and shape indices. nih.gov
Specific Feature Descriptors: The presence or count of certain features, like the number of halogen atoms or hydrogen bond donors/acceptors, can be used as a descriptor. nih.gov
Table 3: Key Molecular Descriptors in QSAR for Anti-Inflammatory Agents
| Descriptor Type | Example | Relevance |
|---|---|---|
| Hydrophobic | logP | Membrane transport and hydrophobic interactions with target. nih.gov |
| Electronic | Dipole Moment (µD) | Polar interactions with the receptor binding site. scirp.org |
| Electronic | Energy of HOMO (EHOMO) | Electron-donating ability of the molecule. scirp.org |
| Steric | Molecular Refractivity (MR) | Molecular volume and polarizability, relates to binding. rasayanjournal.co.in |
| Structural | Number of Halogens | Modulates electronic properties and can influence binding. nih.gov |
The primary utility of a validated QSAR model is its predictive power. nih.gov Once a reliable relationship between structure and activity is established, the model can be used to screen a virtual library of yet-to-be-synthesized analogs of this compound. researchgate.net This allows researchers to estimate the potential biological activity of new designs before committing the time and resources required for their chemical synthesis and biological testing. scirp.org
This predictive capability helps in:
Prioritizing synthetic targets: Focusing efforts on compounds predicted to be most active.
Designing novel compounds: Guiding the design of new molecules with optimized properties based on the model's recommendations (e.g., suggesting that increasing lipophilicity in a certain region might enhance activity). nih.gov
Avoiding poor candidates: Eliminating structures that are predicted to have low or no activity.
For example, a QSAR model might predict that replacing the chlorine atom with a bromine atom while simultaneously changing the p-tolyl group to a p-methoxyphenyl group would significantly increase anti-inflammatory activity. This hypothesis can then be tested experimentally.
Structure-Metabolism Relationship (SMR) Investigations (In Vitro Focus)
Understanding how a molecule's structure affects its metabolic fate is critical for developing safe and effective drugs. SMR studies, particularly those using in vitro systems like human liver microsomes (HLMs), can identify metabolic soft spots and guide the design of more stable compounds. nih.gov
For diphenylamine-based NSAIDs, a major area of investigation is their bioactivation into reactive metabolites. researchgate.net In vitro studies with HLMs have revealed that these compounds can undergo metabolism through several pathways. nih.govnih.gov
Oxidative Bioactivation: A key pathway involves the oxidation of the diphenylamine scaffold to form reactive quinone-imine species. nih.gov Research has identified at least four distinct bioactivation pathways leading to such metabolites. nih.govnih.gov The preference and efficiency of these pathways are highly dependent on the compound's structure.
Impact of Halogenation: A crucial SMR finding is that halogenation significantly influences metabolism. Diphenylamine compounds with dihalogenation are metabolized efficiently through multiple pathways to form quinone metabolites. In contrast, analogs without any aromatic halogens are metabolized less efficiently and through fewer pathways. nih.govnih.gov This suggests that the 4-chloro substituent on the target compound is a critical determinant of its metabolic profile.
Table 4: Structure-Metabolism Relationships in Diphenylamine Derivatives
| Structural Feature | Impact on In Vitro Metabolism | Reference |
|---|---|---|
| Aromatic Halogenation (esp. dihalogenation) | Promotes efficient bioactivation to reactive quinone-species metabolites via multiple pathways. | nih.gov, nih.gov |
| Absence of Aromatic Halogens | Leads to less efficient metabolism through fewer bioactivation pathways. | nih.gov, nih.gov |
| Carboxylic Acid Group | Undergoes conjugation to form potentially reactive acyl glucuronides. | researchgate.net |
| Bioisosteric replacement of Carboxylic Acid (e.g., tetrazole) | Can increase stability to both oxidative metabolism and glucuronidation. | researchgate.net |
Impact of Conformational Flexibility on Biological Activity
The biological activity of a molecule is intrinsically linked to its ability to adopt a specific three-dimensional conformation that is complementary to the binding site of its biological target. For this compound, a diarylamine derivative, a significant degree of conformational freedom exists, primarily centered around the rotatable bond connecting the nitrogen atom of the amino group to the two aromatic rings—the 4-chlorophenyl group and the p-tolyl group.
Research on structurally analogous compounds, such as fenamates and other diarylamine derivatives, has consistently highlighted the profound impact of the inter-ring dihedral angle on biological activity. For instance, in some biological targets, a more planar conformation may be required for optimal π-π stacking interactions with aromatic residues in the binding site. In contrast, other targets may possess a more contorted binding pocket that necessitates a twisted or non-planar conformation for a snug fit.
Conversely, designing more rigid analogues of this compound, where the conformational freedom is restricted, can be a powerful strategy to enhance biological activity and selectivity. If the bioactive conformation—the specific three-dimensional arrangement the molecule adopts when bound to its target—can be identified, then synthesizing molecules that are "pre-locked" in this conformation can lead to a significant increase in potency. This is because the entropic penalty of binding is minimized, and the molecule spends more of its time in the conformation required for biological effect.
The following interactive table illustrates the hypothetical relationship between the dihedral angle of diarylamine derivatives and their biological activity, based on findings from related compounds.
| Dihedral Angle (°) | Relative Biological Activity (%) | Conformation | Potential Interaction |
| 0-20 | 40 | Near-planar | Favorable for π-π stacking |
| 20-40 | 75 | Twisted | Balanced flexibility and pre-organization |
| 40-60 | 100 | Bioactive Conformation | Optimal fit in binding site |
| 60-80 | 60 | Highly Twisted | Reduced interaction with binding site |
| 80-90 | 20 | Perpendicular | Steric hindrance prevents binding |
Note: The data in this table is illustrative and based on general principles observed in structurally related diarylamine compounds. It serves to demonstrate the conceptual relationship between conformational flexibility and biological activity.
Computational Chemistry and in Silico Modeling
Electronic Structure and Reactivity Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecular structure, yielding information about electron distribution, molecular orbital energies, and reactivity.
DFT, particularly with hybrid functionals like B3LYP, is a commonly used method for balancing computational cost and accuracy in studying organic molecules of this size. These calculations can predict optimized geometry, vibrational frequencies, and various electronic properties.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of molecular stability and reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state, making it more polarizable and likely to engage in chemical reactions. nih.gov For (4-Chloro-phenylamino)-p-tolyl-acetic acid, DFT calculations would reveal the spatial distribution of these orbitals. Typically, the HOMO is localized on the more electron-rich portions of the molecule, such as the phenylamino (B1219803) group, while the LUMO may be distributed across the electron-withdrawing chloro-substituted phenyl ring and the carboxylic acid moiety.
Illustrative Data Table: FMO Analysis The following table is an illustrative example of typical data obtained from a DFT calculation for a molecule of this class. Specific values for this compound would require dedicated computation.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.25 | Indicates electron-donating capability. |
| LUMO Energy | -1.80 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (Egap) | 4.45 | Correlates with chemical reactivity and kinetic stability. |
Computational methods are powerful tools for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify stable intermediates and, crucially, high-energy transition states. The energy difference between the reactants and a transition state is the activation energy, which determines the reaction rate.
For a molecule like this compound, one might study its synthesis, degradation, or metabolic pathways. For example, the mechanism of its formation via a Buchwald-Hartwig amination or a similar cross-coupling reaction could be modeled. Calculations would involve locating the geometry of the transition state for the key bond-forming step and calculating the associated energy barrier. While specific studies on this compound are not prominent in the literature, this type of analysis is standard practice in computational organic chemistry.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical component of structure-based drug design, helping to predict binding affinity and understand the basis of molecular recognition.
Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov If this compound were identified as a hit compound against a particular protein, related analogues could be screened virtually to find derivatives with potentially higher potency. Alternatively, if a target protein is known, this compound could be part of a virtual library screened against that target's binding site. The process involves rapidly docking and scoring thousands or millions of molecules, filtering the top candidates for further experimental testing. nih.gov
Once a promising ligand-protein pair is identified, molecular docking provides a detailed prediction of the binding mode. This includes the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic forces—that stabilize the complex. nih.gov
For this compound, key interactions would likely involve:
Hydrogen bonding from the carboxylic acid group and the secondary amine (N-H) group.
Hydrophobic interactions from the p-tolyl and 4-chlorophenyl rings.
Pi-pi stacking between its aromatic rings and aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein's binding site.
Hotspot analysis refers to identifying specific residues or sub-pockets within the receptor's binding site that contribute most significantly to the binding energy. Docking results for this compound would be analyzed to see if its key functional groups align with such hotspots, providing a rationale for its predicted affinity and guiding lead optimization.
Illustrative Data Table: Molecular Docking Results This table represents a hypothetical docking result of this compound into a protein kinase binding site. The data is for illustrative purposes only.
| Parameter | Value/Description |
|---|---|
| Target Protein | Example Kinase (e.g., EGFR) |
| Predicted Binding Affinity (Score) | -8.5 kcal/mol |
| Key Hydrogen Bond Interactions | Carboxylic acid with Lys745; N-H with Met793 |
| Key Hydrophobic Interactions | 4-Chlorophenyl ring in hydrophobic pocket near Leu718, Val726 |
| Pi-Stacking Interactions | p-Tolyl ring with Phe856 |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations introduce motion and time, offering a more realistic view of the system's behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex behaves over time, typically on the nanosecond to microsecond scale.
An MD simulation of this compound bound to a protein target would be used to assess the stability of the docked pose. nih.gov Key analyses include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, low-fluctuation RMSD value for the ligand suggests it remains securely in the binding pocket. nih.gov
Root Mean Square Fluctuation (RMSF): This analysis reveals which parts of the ligand or protein are more flexible or rigid.
Interaction Stability: MD simulations allow for the monitoring of key hydrogen bonds and hydrophobic contacts over the simulation time, confirming whether the interactions predicted by docking are transient or stable.
These simulations provide a dynamic validation of docking results and can reveal conformational changes or water-mediated interactions that are not captured by static models. nih.gov
Conformational Ensemble Sampling and Stability Analysis
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound is crucial to understand its spatial arrangement and energetic landscape. This analysis is typically performed using computational methods such as molecular mechanics (MM) and quantum mechanics (QM).
Conformational ensemble sampling for this compound would involve exploring its rotational degrees of freedom, primarily around the single bonds connecting the phenylamino, tolyl, and acetic acid moieties. Techniques like molecular dynamics (MD) simulations are employed to sample a vast number of conformations over time, providing a dynamic picture of the molecule's flexibility. nih.gov These simulations are governed by a set of parameters known as a force field (e.g., AMBER, CHARMM, OPLS), which defines the potential energy of the system. nih.govresearchgate.netschrodinger.com
The stability of the generated conformers is then assessed by calculating their potential energies. Lower energy conformations are more stable and thus more likely to be populated at physiological temperatures. Quantum mechanics calculations can be used to refine the energies of a subset of low-energy conformers identified through molecular mechanics.
Table 1: Illustrative Conformational Analysis Summary for this compound This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.
| Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| 60° | 0.5 | 30 |
| 180° | 0.0 | 50 |
| -60° | 1.2 | 20 |
Binding Free Energy Calculations and Ligand Dynamics
To evaluate the potential of this compound as a therapeutic agent, it is essential to predict its binding affinity to a biological target. Binding free energy calculations provide a quantitative measure of this affinity. Popular methods for this purpose include the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approaches. nih.govacs.orgnih.gov
These end-point methods calculate the free energy of binding by combining the molecular mechanics energies of the ligand-protein complex with continuum solvation models. nih.govacs.org The process typically involves running a molecular dynamics simulation of the complex to generate a representative ensemble of structures. acs.org The binding free energy is then calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states.
Ligand dynamics within the binding site of a protein are also studied to understand the stability of the binding pose and the key interactions that mediate binding. These simulations can reveal whether the ligand remains in a stable conformation or explores multiple binding modes.
Table 2: Illustrative Binding Free Energy Calculation for this compound with a Hypothetical Kinase Target This table presents hypothetical data for illustrative purposes.
| Energy Component | MM/GBSA (kcal/mol) | MM/PBSA (kcal/mol) |
|---|---|---|
| Van der Waals Energy | -45.2 | -45.5 |
| Electrostatic Energy | -20.8 | -22.1 |
| Polar Solvation Energy | 35.5 | 38.2 |
| Non-polar Solvation Energy | -5.1 | -5.3 |
| Binding Free Energy (ΔG) | -35.6 | -34.7 |
Pharmacophore Modeling and Computational Lead Optimization Strategies
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comtandfonline.com A pharmacophore model for this compound could be developed based on its structure and putative binding mode within a target protein. mdpi.com Such a model would typically consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov
Once a pharmacophore hypothesis is established, it can be used in virtual screening campaigns to identify other molecules with similar features from large chemical databases. nih.gov Furthermore, the model serves as a guide for computational lead optimization. Strategies for optimizing this compound could involve:
Structure-Activity Relationship (SAR) analysis: Modifying functional groups to enhance potency and selectivity.
Improving metabolic stability: Introducing blocking groups at metabolically labile sites. numberanalytics.compsu.edu
Enhancing ADME properties: Modifying physicochemical properties like lipophilicity and polar surface area to improve absorption and distribution.
Table 3: Illustrative Pharmacophore Model for a Hypothetical Kinase Inhibitor based on this compound This table presents hypothetical data for illustrative purposes.
| Feature | Location (Functional Group) |
|---|---|
| Hydrogen Bond Donor | Carboxylic acid -OH |
| Hydrogen Bond Acceptor | Carboxylic acid C=O |
| Aromatic Ring | 4-Chlorophenyl group |
| Aromatic Ring | p-Tolyl group |
| Hydrophobic Feature | Methyl group on the tolyl ring |
In Silico Prediction of In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Properties
The ADME properties of a compound are critical determinants of its clinical success. In silico models provide a rapid and cost-effective means of predicting these properties in the early stages of drug discovery.
Prediction of Metabolic Sites and Enzymes (e.g., Cytochrome P450 substrates)
Predicting the metabolic fate of a compound is crucial for identifying potentially toxic metabolites and for optimizing its metabolic stability. nih.govnih.gov Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs. nih.govnih.gov In silico tools can predict which sites on a molecule are most likely to be metabolized (Sites of Metabolism, or SOMs). nih.gov These predictions are often based on the reactivity of different atoms and their accessibility to the active site of CYP enzymes. nih.gov
For this compound, potential sites of metabolism could include the aromatic rings (hydroxylation) and the methyl group of the tolyl moiety (oxidation). Various software platforms can also predict whether the compound is likely to be a substrate or inhibitor of specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). nih.govnih.govacs.org
Table 4: Illustrative Predicted Metabolic Liabilities of this compound This table presents hypothetical data for illustrative purposes.
| Potential Metabolic Reaction | Predicted Site | Predicted CYP Isoform(s) |
|---|---|---|
| Aromatic Hydroxylation | p-Tolyl ring | CYP2C9, CYP3A4 |
| Aromatic Hydroxylation | 4-Chlorophenyl ring | CYP2D6 |
| Benzylic Oxidation | Methyl group on tolyl ring | CYP2C9 |
Prediction of In Vitro Permeability Models (e.g., Caco-2, PAMPA)
The ability of a drug to permeate the intestinal wall is a key factor for its oral bioavailability. In vitro models like the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are commonly used to assess this property. labinsights.nlcreative-biolabs.com
Caco-2 Permeability: This assay uses a monolayer of human colon adenocarcinoma cells, which differentiate to form a barrier with properties similar to the intestinal epithelium. It can measure both passive and active transport. nih.govacs.org
PAMPA: This is a non-cell-based assay that measures passive permeability across an artificial lipid membrane, offering a high-throughput alternative to Caco-2. labinsights.nlcreative-biolabs.comnih.gov
Quantitative Structure-Property Relationship (QSPR) models and other machine learning approaches are frequently used to predict Caco-2 and PAMPA permeability based on the physicochemical properties of a molecule. nih.govresearchgate.netnih.gov
Table 5: Illustrative Predicted ADME Properties for this compound This table presents hypothetical data for illustrative purposes.
| Property | Predicted Value | Classification |
|---|---|---|
| Caco-2 Permeability (10⁻⁶ cm/s) | 5.5 | Moderate |
| PAMPA Permeability (10⁻⁶ cm/s) | 8.2 | High |
| CYP2D6 Inhibition | Yes | Inhibitor |
| CYP3A4 Inhibition | No | Non-inhibitor |
Table of Compound Names
| Trivial Name | Systematic Name |
| This compound | 2-((4-chlorophenyl)amino)-2-(p-tolyl)acetic acid |
| Phenylacetic acid | 2-phenylacetic acid |
| p-Tolylacetic acid | 2-(p-tolyl)acetic acid |
| (4-Chloro-phenylamino)-phenyl-acetic acid | 2-((4-chlorophenyl)amino)-2-phenylacetic acid |
| Phenyl(p-tolyl)acetic acid | 2-phenyl-2-(p-tolyl)acetic acid |
In Vitro Adme and Biochemical Fate Studies
Metabolic Stability Profiling in Hepatic Microsomes and Hepatocytes (In Vitro)
Metabolic stability assays using liver microsomes and hepatocytes are crucial for predicting the hepatic clearance of a compound. nih.gov These in vitro systems contain key metabolic enzymes responsible for Phase I and Phase II drug metabolism. nih.gov
Identification of Major Metabolites using Advanced Analytical Techniques (e.g., LC-MS/MS)
The identification of major metabolites is critical for understanding the metabolic pathways of a compound. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for elucidating the structures of metabolites formed during in vitro incubations. frontiersin.org For structurally related compounds, such as diphenylamine (B1679370), metabolism has been shown to proceed via hydroxylation and conjugation. wikipedia.org Specifically, the metabolism of diphenylamine can lead to the formation of 4-hydroxydiphenylamine (B52144) and 4,4'-dihydroxydiphenylamine. wikipedia.org In some bacterial systems, diphenylamine is metabolized to aniline (B41778) and catechol. For other related structures like 4-chloroaniline (B138754), co-metabolism with other compounds has been observed. However, no specific metabolite identification studies for (4-Chloro-phenylamino)-p-tolyl-acetic acid were found.
Determination of In Vitro Metabolic Clearance Rates
The determination of in vitro metabolic clearance provides a quantitative measure of a compound's susceptibility to metabolism. nih.gov This data, often expressed as intrinsic clearance (CLint), is used to predict in vivo hepatic clearance and the half-life of a compound. nih.gov While methodologies for determining metabolic stability are well-established, no published data on the in vitro metabolic clearance rates for this compound in either hepatic microsomes or hepatocytes could be identified.
Cytochrome P450 (CYP) Inhibition and Induction Assays (In Vitro)
Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism, and assessing a compound's potential to inhibit or induce these enzymes is a key part of in vitro ADME profiling to predict drug-drug interactions. Inhibition can be reversible or irreversible, with mechanism-based inhibition being a form of irreversible inactivation. Various in vitro assays using human liver microsomes and specific CYP isoforms are employed to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Despite the importance of this data, no studies on the CYP inhibition or induction potential of this compound were found in the searched literature.
Plasma Protein Binding Studies (In Vitro)
The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to target tissues and metabolizing enzymes. nih.gov Equilibrium dialysis and ultrafiltration are common in vitro methods to determine the percentage of a compound bound to plasma proteins. For the related compound, phenylacetate, concentration-dependent binding has been observed, with a relatively high unbound fraction. However, specific data on the plasma protein binding of this compound is not available in the public domain.
Cell Permeability Assays (e.g., Caco-2 and PAMPA In Vitro Models)
Cell permeability is a critical determinant of a drug's oral absorption. In vitro models like the Caco-2 cell monolayer and the Parallel Artificial Membrane Permeability Assay (PAMPA) are widely used to assess a compound's ability to cross the intestinal barrier. Caco-2 cells can model both passive and active transport, while PAMPA is a model for passive diffusion. The permeability of aromatic carboxylic acids can be influenced by their ionization state (pKa) in relation to the pH of the environment. For acetic acid and its derivatives, permeability across lipid bilayers has been studied, but no specific permeability data for this compound using Caco-2, PAMPA, or other models could be located.
Analytical Method Development for Research Applications
Chromatographic Method Development for Purity Assessment and Quantification in Research Samples (e.g., HPLC, GC-MS)
The purity of a research compound is a critical parameter that can significantly influence experimental outcomes. Chromatographic techniques are the gold standard for assessing the purity of chemical compounds and for their quantification in non-biological research samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like (4-Chloro-phenylamino)-p-tolyl-acetic acid. A reversed-phase HPLC method is often the first choice due to its broad applicability.
A typical HPLC method for the purity assessment and quantification of this compound would involve a C18 column, which provides a non-polar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. The acidic nature of the carboxylic acid group in the target molecule necessitates a pH-controlled mobile phase to ensure consistent retention and peak shape. An acidic pH (e.g., pH 2.5-4.0) would suppress the ionization of the carboxylic acid, leading to better retention on a reversed-phase column.
Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule are expected to exhibit significant UV absorbance. The selection of the detection wavelength is based on the UV spectrum of the compound, typically at its wavelength of maximum absorbance (λmax) to ensure high sensitivity.
For the quantification of this compound in research samples, a calibration curve would be constructed by analyzing standard solutions of known concentrations.
Table 1: Example HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.01M Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Run Time | 15 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, although it typically requires derivatization to increase the volatility and thermal stability of the analyte. The carboxylic acid and the secondary amine groups are polar and would otherwise lead to poor chromatographic performance. A common derivatization approach is silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton of the carboxylic acid and the amine proton into less polar trimethylsilyl (B98337) (TMS) groups.
The derivatized sample is then injected into the GC, where it is separated on a capillary column, often with a non-polar stationary phase like 5% phenyl-polydimethylsiloxane. The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. GC-MS is particularly powerful for impurity identification due to the detailed structural information provided by the mass spectra.
Table 2: Example GC-MS Method Parameters for this compound (after derivatization)
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min (hold 5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50-550 m/z |
Spectroscopic and Spectrometric Techniques for Quantitative Analysis in Biological Matrices (e.g., LC-MS/MS for in vitro biological samples)
When studying the effects or fate of this compound in biological systems, such as in vitro cell cultures or microsomal incubations, highly sensitive and selective analytical methods are required to quantify the compound in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the quantitative analysis of drugs and other xenobiotics in biological samples due to its exceptional sensitivity and selectivity. nih.govresearchgate.netlew.ro
Sample preparation is a critical first step and typically involves protein precipitation to remove the bulk of proteins from the biological matrix (e.g., plasma, cell lysate). This is often achieved by adding a cold organic solvent like acetonitrile. Following centrifugation, the supernatant is collected for analysis. An internal standard, a structurally similar compound not present in the sample, is added at a known concentration before sample processing to correct for variations in sample preparation and instrument response.
The chromatographic separation is performed using an HPLC system, similar to that described for purity analysis, though often with faster gradient elution to reduce run times. The eluent from the HPLC is directed into the mass spectrometer.
In the mass spectrometer, electrospray ionization (ESI) is a common ionization technique for this type of molecule, and it can be operated in either positive or negative ion mode. Given the presence of the carboxylic acid group, negative ion mode is often effective. The tandem mass spectrometry aspect involves selecting the deprotonated molecule (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific fragment ion (product ion) in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity, minimizing interference from other components in the biological matrix.
Table 3: Example LC-MS/MS Method Parameters for Quantification in Biological Samples
| Parameter | Condition |
| Sample Preparation | Protein precipitation with acetonitrile (3:1, solvent:sample) |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Negative |
| MRM Transition | e.g., m/z 288.1 → 244.1 (Precursor → Product) |
| Internal Standard | A structurally related compound, e.g., deuterated analog |
Method Validation for Research-Grade Assays (e.g., specificity, linearity, accuracy, precision)
For an analytical method to be considered reliable for research purposes, it must undergo validation to demonstrate its suitability for the intended application. gavinpublishers.comwjpps.com The key validation parameters include specificity, linearity, accuracy, and precision. nih.govlongdom.org
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For HPLC-UV, this is demonstrated by showing that the peak for this compound is well-resolved from other peaks. In LC-MS/MS, specificity is inherent in the MRM detection, but it is still important to analyze blank matrix samples to ensure no endogenous components interfere with the analyte's MRM transition.
Linearity
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. To establish linearity, a series of calibration standards at different concentrations are analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should ideally be ≥ 0.99.
Table 4: Example Linearity Data for this compound by HPLC-UV
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 758,991 |
| 100 | 1,520,112 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations (quality control samples) and expressing the result as a percentage of the nominal value. For research-grade assays, accuracy is often expected to be within ±15% of the nominal value (or ±20% at the lower limit of quantification).
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-assay precision (within-day) and inter-assay precision (between-day). For research assays, the RSD should generally be ≤ 15% (or ≤ 20% at the lower limit of quantification).
Table 5: Example Accuracy and Precision Data for this compound in a Biological Matrix by LC-MS/MS
| Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Measured Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day (3 days, n=18) Mean Measured Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| 5 | 4.8 | 96.0 | 8.5 | 4.9 | 98.0 | 11.2 |
| 50 | 52.1 | 104.2 | 5.1 | 51.5 | 103.0 | 6.8 |
| 500 | 492.5 | 98.5 | 3.7 | 495.0 | 99.0 | 4.9 |
Future Research Directions and Translational Perspectives
Opportunities for Further Structural Modification and SAR Expansion
The structure of (4-Chloro-phenylamino)-p-tolyl-acetic acid offers multiple points for chemical modification to explore and expand the structure-activity relationship (SAR). A systematic approach to modifying this scaffold can lead to the identification of analogues with improved potency, selectivity, and pharmacokinetic properties.
Key areas for modification include:
Aromatic Ring Substitution: The chloro and methyl groups on the phenyl rings are primary candidates for modification. Exploring a range of electron-donating and electron-withdrawing groups at various positions on both rings can provide insights into the electronic and steric requirements for biological activity. For instance, the replacement of the chlorine atom with other halogens (F, Br, I) or with trifluoromethyl or cyano groups could modulate the compound's lipophilicity and electronic properties.
Acetic Acid Moiety: The carboxylic acid group is a critical feature, likely involved in key binding interactions with a biological target. Bioisosteric replacement is a powerful strategy to enhance metabolic stability and modulate acidity. drughunter.com Potential bioisosteres for the carboxylic acid include tetrazoles, acyl sulfonamides, and hydroxamic acids, each offering different physicochemical properties. drughunter.comnih.gov For example, replacing the carboxylic acid with a tetrazole ring can sometimes lead to increased potency and improved oral bioavailability. drughunter.com
Amine Linker: The secondary amine linking the two aromatic rings can also be a target for modification. N-alkylation or N-acylation could probe the steric tolerance around this linker and potentially alter the compound's conformational preferences.
A systematic synthesis of such derivatives would be essential for a comprehensive SAR study. mdpi.com The biological evaluation of these new compounds would then populate a dataset from which predictive quantitative structure-activity relationship (QSAR) models could be built.
Table 1: Proposed Structural Modifications for SAR Expansion
| Scaffold Position | Parent Group | Proposed Modifications | Rationale |
| 4-position of phenylamino (B1219803) ring | Chloro | F, Br, I, CF₃, CN, OCH₃ | Modulate electronics and lipophilicity |
| para-position of tolyl ring | Methyl | Ethyl, Isopropyl, t-Butyl, H | Probe steric bulk tolerance |
| Acetic Acid Moiety | Carboxylic Acid | Tetrazole, Acyl Sulfonamide, Hydroxamic Acid | Bioisosteric replacement to improve metabolic stability and binding |
| Amine Linker | Secondary Amine | N-Methyl, N-Ethyl, N-Acetyl | Investigate steric and electronic effects on conformation |
Application of Advanced Biotechnological Tools for Deeper Mechanistic Elucidation
Understanding the precise molecular mechanism of action is crucial for the further development of any bioactive compound. Advanced biotechnological tools can be employed to identify the cellular targets of this compound and elucidate its downstream signaling effects.
Target Identification: Techniques such as affinity chromatography-mass spectrometry, where a derivatized version of the compound is used to "pull down" its binding partners from cell lysates, can be employed. Additionally, computational approaches like inverse molecular docking, screening the compound against a library of known protein structures, could predict potential targets.
Cellular Thermal Shift Assay (CETSA): This method can be used to validate target engagement in intact cells. It relies on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation.
CRISPR-Cas9 Gene Editing: To confirm the role of a putative target, CRISPR-Cas9 technology can be used to knock out or modify the gene encoding the target protein. The effect of the compound would then be re-evaluated in these modified cells.
Potential for Development as a Research Probe or Chemical Tool
Even if this compound itself does not proceed to clinical development, it or its optimized analogues could serve as valuable research probes or chemical tools. A potent and selective inhibitor of a specific biological target can be instrumental in studying the function of that target in health and disease.
To be a useful chemical probe, a compound should ideally possess:
High potency (typically with an IC₅₀ or Kᵢ in the nanomolar range)
High selectivity for its intended target over other related proteins
Demonstrated activity in cellular or in vivo models
A known mechanism of action
Should a specific target be identified and validated, derivatives of this compound could be synthesized with tags (e.g., biotin, fluorescent dyes) to facilitate visualization and further biochemical studies.
Integration of Omics Technologies (e.g., metabolomics, proteomics in vitro) in Understanding Compound Effects
Omics technologies provide a global, unbiased view of the molecular changes induced by a compound in a biological system. These approaches can offer a wealth of information regarding the mechanism of action and potential off-target effects.
Proteomics: By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify changes in protein expression and post-translational modifications. This can reveal the cellular pathways that are modulated by the compound.
Metabolomics: This technique analyzes the global profile of metabolites in a biological sample. Treatment with the compound may lead to characteristic changes in the metabolome, providing clues about which metabolic enzymes or pathways are affected. For example, if the compound were to inhibit an enzyme involved in lipid metabolism, this would be reflected in the levels of specific lipid species.
Transcriptomics (RNA-Seq): This method would reveal changes in gene expression in response to the compound, offering insights into the cellular response and signaling pathways involved.
The integration of these omics datasets can provide a comprehensive systems-level understanding of the biological effects of this compound, guiding further optimization and hypothesis-driven research.
Table 2: Application of Omics Technologies
| Omics Technology | Objective | Potential Insights |
| Proteomics | To identify changes in protein expression and modifications. | Elucidation of affected cellular pathways and potential off-targets. |
| Metabolomics | To profile changes in endogenous metabolites. | Identification of perturbed metabolic pathways and enzyme targets. |
| Transcriptomics | To analyze changes in gene expression. | Understanding of the transcriptional response to the compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
